molecular formula C9H17N5O7S B15062423 (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid

(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid

Cat. No.: B15062423
M. Wt: 339.33 g/mol
InChI Key: YCBVHESKFWFUMG-NXYGYYFTSA-N
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Description

The compound (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridinone core and a dihydroxypropyl side chain, combined with sulfuric acid. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one typically involves multiple steps, starting from simpler precursors. The process often includes:

    Formation of the pteridinone core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the dihydroxypropyl side chain: This step may involve the use of chiral catalysts to ensure the correct stereochemistry.

    Sulfuric acid addition: The final step involves the addition of sulfuric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropyl side chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pteridinone core, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its interactions with biological molecules can be harnessed to develop new drugs or diagnostic tools.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The dihydroxypropyl side chain and the pteridinone core play crucial roles in these interactions, allowing the compound to exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one
  • (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloric acid
  • (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;phosphoric acid

Uniqueness

The uniqueness of (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid lies in its combination with sulfuric acid, which imparts distinct chemical properties

Properties

Molecular Formula

C9H17N5O7S

Molecular Weight

339.33 g/mol

IUPAC Name

(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid

InChI

InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4-,6-;/m0./s1

InChI Key

YCBVHESKFWFUMG-NXYGYYFTSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O

Origin of Product

United States

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